(2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone
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Overview
Description
(2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone is a compound that belongs to the class of organic compounds known as phenylpyrroles. These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrole ring through a carbon-carbon or carbon-nitrogen bond.
Preparation Methods
The synthesis of (2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde and 1H-pyrrolo[2,3-b]pyridine.
Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
(2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: It has shown promise as a potential inhibitor of certain enzymes, making it a candidate for further investigation in drug discovery and development.
Medicine: The compound’s ability to interact with specific molecular targets has led to its exploration as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, leading to the inhibition or activation of specific signaling pathways. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell proliferation and survival. This inhibition can result in the suppression of tumor growth and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
(2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone can be compared with other similar compounds, such as:
(2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-4-yl)methanone: This compound has a similar structure but differs in the position of the pyridine ring. It exhibits different chemical and biological properties due to this structural variation.
(2-Fluorophenyl)(1H-pyrrolo[3,2-b]pyridin-3-yl)methanone: This compound has a different arrangement of the pyrrole and pyridine rings, leading to distinct reactivity and applications.
(2-Fluorophenyl)(1H-pyrrolo[2,3-c]pyridin-3-yl)methanone:
Properties
CAS No. |
858119-39-8 |
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Molecular Formula |
C14H9FN2O |
Molecular Weight |
240.23 g/mol |
IUPAC Name |
(2-fluorophenyl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone |
InChI |
InChI=1S/C14H9FN2O/c15-12-6-2-1-4-10(12)13(18)11-8-17-14-9(11)5-3-7-16-14/h1-8H,(H,16,17) |
InChI Key |
YBLLJTDMPXENEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CNC3=C2C=CC=N3)F |
Origin of Product |
United States |
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